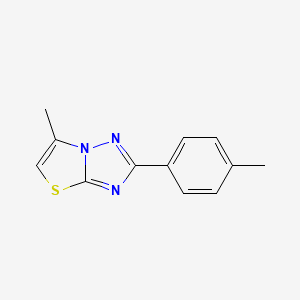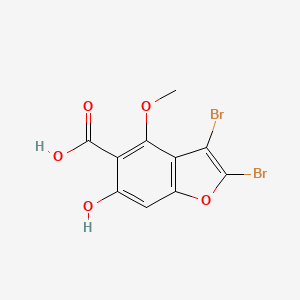
6-Methyl-2-(4-methylphenyl)(1,3)thiazolo(3,2-b)(1,2,4)triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole is a heterocyclic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds with medicinal properties . This compound features a fused ring system combining thiazole and triazole moieties, which contributes to its unique chemical and biological properties.
Preparation Methods
The synthesis of 6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiosemicarbazide with α-haloketones or α-haloesters in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol or acetonitrile, and the product is purified by recrystallization or chromatography.
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic nitrogen atoms. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or heterocyclic core .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of enzymes or receptors involved in disease processes. The compound’s ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules contributes to its biological activity .
Comparison with Similar Compounds
Similar compounds to 6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole include other thiazole and triazole derivatives, such as:
2-(p-tolyl)thiazole: Lacks the triazole ring but shares the thiazole core.
6-methyl-2-(p-tolyl)triazole: Lacks the thiazole ring but shares the triazole core.
Thiazolo[3,2-b][1,2,4]triazole derivatives: Compounds with different substituents on the thiazole or triazole rings.
The uniqueness of 6-methyl-2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazole lies in its fused ring system, which imparts distinct chemical and biological properties compared to its individual thiazole or triazole counterparts .
Properties
CAS No. |
66894-15-3 |
|---|---|
Molecular Formula |
C12H11N3S |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
6-methyl-2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C12H11N3S/c1-8-3-5-10(6-4-8)11-13-12-15(14-11)9(2)7-16-12/h3-7H,1-2H3 |
InChI Key |
OEULIVRJBZXSBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Phenylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12900611.png)



![N-Isopropylcyclohepta[b]pyrrol-2-amine](/img/structure/B12900621.png)
![5-{[(4-Fluorophenyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B12900629.png)
![7-(Methylsulfonyl)benzo[c][1,2,5]oxadiazol-4-amine](/img/structure/B12900633.png)
![N-{2-[4-(2,3-Dihydro-1-benzofuran-7-yl)piperazin-1-yl]ethyl}benzamide](/img/structure/B12900641.png)
![4-Chloro-5-({[(2-methylphenyl)methyl]sulfanyl}methyl)-1,2-oxazol-3(2H)-one](/img/structure/B12900643.png)
![1-Phenyl-5-propoxy-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12900653.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[(4-fluorophenyl)sulfonyl]-](/img/structure/B12900657.png)

![1-[5-Methyl-1-(2-phenylpyrimidin-4-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one](/img/structure/B12900672.png)

